
2-(Hydroxymethyl)-1H-indole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-1H-indole-4-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a hydroxymethyl group and a carbonitrile group on the indole ring makes this compound particularly interesting for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1H-indole-4-carbonitrile typically involves the functionalization of the indole core. One common method is the reaction of indole with formaldehyde and hydrogen cyanide under acidic conditions to introduce the hydroxymethyl and carbonitrile groups, respectively . Another approach involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the protecting group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole ring system in 2-(Hydroxymethyl)-1H-indole-4-carbonitrile undergoes electrophilic aromatic substitution , particularly at the C3 position of the indole ring, which is highly reactive due to the aromatic π-electron system. This reactivity is typical for indole derivatives and can be influenced by the electron-withdrawing carbonitrile group at the 4-position, which may direct electrophilic attack to specific sites. Reaction conditions such as pH and temperature are critical to avoid side reactions or decomposition.
Reactions Involving the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) at the 2-position exhibits distinct reactivity:
Reactions Involving the Carbonitrile Group
The carbonitrile (-CN) group at the 4-position participates in:
-
Nucleophilic addition : The nitrile group may react with nucleophiles (e.g., Grignard reagents or amines) to form substituted products, though specific examples for this compound are not provided in the sources.
-
Hydrolysis : Under acidic or basic conditions, the nitrile group can hydrolyze to form carboxylic acid or amide derivatives. This reaction pathway is common in nitrile-containing compounds but requires verification for this specific structure.
Spectral and Structural Analysis
The compound’s structure and functional groups are characterized by:
-
NMR spectroscopy : Proton shifts for the hydroxymethyl group (δ ~4.4 ppm) and aromatic protons (δ ~6.5–8.5 ppm) are expected, with coupling patterns influenced by the indole ring.
-
IR spectroscopy : Absorption bands for the -OH group (~3200–3600 cm⁻¹), nitrile group (~2240–2260 cm⁻¹), and aromatic C-H stretches (~3050–3100 cm⁻¹).
Research Implications
The compound’s structural features (indole ring, hydroxymethyl, and nitrile groups) make it a versatile intermediate for medicinal chemistry. Modifications to the hydroxymethyl group or carbonitrile moiety could significantly alter biological activity, as seen in related indole derivatives . Further studies on its reactivity under specific conditions (e.g., pH, catalysts) are warranted to fully explore its synthetic and therapeutic potential.
Scientific Research Applications
Biological Applications
1. Anticancer Activity:
Recent studies have demonstrated that indole derivatives, including 2-(Hydroxymethyl)-1H-indole-4-carbonitrile, exhibit promising anticancer properties. Research has shown that compounds with indole moieties can inhibit tumor growth and induce apoptosis in cancer cells. For instance, certain derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects and potential as therapeutic agents .
2. Antimicrobial Properties:
The antimicrobial activity of indole derivatives has been a focal point in research. This compound has been evaluated for its efficacy against a range of pathogenic bacteria and fungi. Studies indicate that modifications in the indole structure can lead to enhanced antimicrobial potency, making it a candidate for developing new antibiotics .
3. Neuropharmacological Effects:
Indoles are also recognized for their neuropharmacological activities. Compounds like this compound have shown potential as ligands for serotonin receptors, which are crucial in mood regulation and neurological disorders. This aspect opens avenues for research into antidepressant and anxiolytic effects .
Industrial Applications
1. Material Science:
In material science, the unique properties of indoles make them suitable for developing functional materials such as sensors and fluorescent probes. The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials .
2. Corrosion Inhibition:
Research has indicated that certain indole derivatives can serve as effective corrosion inhibitors in industrial applications. The presence of the carbonitrile group contributes to the compound's ability to adsorb on metal surfaces, thereby protecting them from oxidative damage .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1H-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the 3-position.
2-(Hydroxymethyl)-1H-indole-5-carbonitrile: Similar structure but with the carbonitrile group at the 5-position.
2-(Hydroxymethyl)-1H-indole-6-carbonitrile: Similar structure but with the carbonitrile group at the 6-position.
Uniqueness
2-(Hydroxymethyl)-1H-indole-4-carbonitrile is unique due to the specific positioning of the hydroxymethyl and carbonitrile groups on the indole ring, which can influence its reactivity and biological activity.
Biological Activity
2-(Hydroxymethyl)-1H-indole-4-carbonitrile is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Indole compounds are known for their roles in various biological processes and therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
The molecular structure of this compound is characterized by the presence of a hydroxymethyl group and a carbonitrile group attached to the indole nucleus. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H8N2O |
Molecular Weight | 170.18 g/mol |
IUPAC Name | This compound |
Canonical SMILES | C1=CC(=C2C=C(NC2=C1)C=O)C#N |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including glioblastoma and breast cancer cells. The compound was found to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in glioblastoma cell lines, with an IC50 value of approximately 15 µM. This suggests its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains. Its efficacy was assessed using the Minimum Inhibitory Concentration (MIC) method.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 100 |
The results indicate that this compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound has shown potential anti-inflammatory activity. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indole nucleus allows for binding to receptors involved in cell signaling pathways, while the hydroxymethyl and carbonitrile groups may enhance its binding affinity through hydrogen bonding and other interactions.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar indole derivatives:
Compound | Anticancer Activity | Antimicrobial Activity | Notes |
---|---|---|---|
2-Hydroxymethylindole | Moderate | Low | Lacks carbonitrile group |
Indole-3-carboxaldehyde | High | Moderate | Exhibits different reactivity |
Indole-4-carbonitrile | Low | High | Parent compound |
This comparison highlights how the presence of specific functional groups can significantly alter the biological activity of indole derivatives .
Properties
Molecular Formula |
C10H8N2O |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c11-5-7-2-1-3-10-9(7)4-8(6-13)12-10/h1-4,12-13H,6H2 |
InChI Key |
YSHAUGSTOFVJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1)CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.